
4-Chloro-2,6-dimethylpyridine 1-oxide
Cat. No. B1594001
Key on ui cas rn:
697-92-7
M. Wt: 157.6 g/mol
InChI Key: BLPBMEZQZABRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04122264
Procedure details


Following the procedure of Example 1, Part B, but substituting 4-nitro-2,6-lutidine-1-oxide [as prepared by Ochiai, J. Org. Chem. 18, p. 534 (1953)] for 6-amino4-nitro-2-picoline-1-oxide, there was prepared 4-chloro-2,6-lutidine-1-oxide hydrochloride.

Name
4-chloro-2,6-lutidine-1-oxide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
NC1C=C([N+]([O-])=O)C=C(C)[N+]=1[O-].Cl.[Cl:14][C:15]1[CH:16]=[C:17]([CH3:23])[N+:18]([O-:22])=[C:19]([CH3:21])[CH:20]=1>>[Cl:14][C:15]1[CH:16]=[C:17]([CH3:23])[N+:18]([O-:22])=[C:19]([CH3:21])[CH:20]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C=C([N+]1[O-])C)[N+](=O)[O-]
|
Step Two
|
Name
|
4-chloro-2,6-lutidine-1-oxide hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC=1C=C([N+](=C(C1)C)[O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C([N+](=C(C1)C)[O-])C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
